molecular formula C12H10N2O3 B14174586 5-[(4-Nitrophenyl)methyl]pyridin-3-ol CAS No. 54342-53-9

5-[(4-Nitrophenyl)methyl]pyridin-3-ol

Cat. No.: B14174586
CAS No.: 54342-53-9
M. Wt: 230.22 g/mol
InChI Key: XXWUGOBJUOXNAD-UHFFFAOYSA-N
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Description

5-[(4-Nitrophenyl)methyl]pyridin-3-ol is an organic compound that features a pyridine ring substituted with a hydroxyl group at the third position and a 4-nitrophenylmethyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Nitrophenyl)methyl]pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and minimize costs. The choice of reagents, catalysts, and solvents is crucial to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Nitrophenyl)methyl]pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products

    Oxidation: Formation of 5-[(4-Nitrophenyl)methyl]pyridin-3-one.

    Reduction: Formation of 5-[(4-Aminophenyl)methyl]pyridin-3-ol.

    Substitution: Formation of various substituted pyridin-3-ol derivatives.

Scientific Research Applications

5-[(4-Nitrophenyl)methyl]pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Nitrophenyl)methyl]pyridin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Nitropyridine: A simpler analog with a nitro group at the third position.

    4-Nitrophenylpyridine: A compound with a nitro group on the phenyl ring attached to the pyridine.

    5-[(4-Aminophenyl)methyl]pyridin-3-ol: A reduced form of 5-[(4-Nitrophenyl)methyl]pyridin-3-ol.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a nitrophenylmethyl group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

CAS No.

54342-53-9

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

5-[(4-nitrophenyl)methyl]pyridin-3-ol

InChI

InChI=1S/C12H10N2O3/c15-12-6-10(7-13-8-12)5-9-1-3-11(4-2-9)14(16)17/h1-4,6-8,15H,5H2

InChI Key

XXWUGOBJUOXNAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=CN=C2)O)[N+](=O)[O-]

solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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